1-benzyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine, commonly known as BTCP, is a synthetic compound that belongs to the class of piperidine-based stimulants. It was first synthesized in the 1960s and has since been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
BTCP works by blocking the reuptake of dopamine and norepinephrine in the brain, leading to an increase in their levels. This increase in neurotransmitter levels leads to increased stimulation of the central nervous system, resulting in increased alertness, focus, and energy.
Biochemical and Physiological Effects
BTCP has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to increase locomotor activity and induce stereotypic behaviors in animals.
Advantages and Limitations for Lab Experiments
One advantage of using BTCP in lab experiments is its high potency, which allows for the use of smaller doses and reduces the amount of compound needed for experiments. However, one limitation is its potential for abuse, which requires strict control and monitoring of its use in research.
Future Directions
There are several future directions for research on BTCP, including its potential use as a treatment for ADHD and narcolepsy. Additionally, further studies are needed to better understand its mechanism of action and potential side effects. Finally, research on the development of new analogs of BTCP with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of BTCP involves several steps, including the reaction of benzyl cyanide with cyclopropylmethylamine to form the intermediate 1-benzyl-4-cyanopiperidine. This intermediate is then reduced with sodium borohydride to yield 1-benzyl-4-piperidinamine, which is subsequently reacted with propyl iodide to obtain the final product, 1-benzyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine.
Scientific Research Applications
BTCP has been used extensively in scientific research to study its effects on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, focus, and energy. As such, it has been studied for its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
properties
IUPAC Name |
1-benzyl-N-(cyclopropylmethyl)-N-propylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-2-12-21(16-18-8-9-18)19-10-13-20(14-11-19)15-17-6-4-3-5-7-17/h3-7,18-19H,2,8-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOPVXUJSREBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(cyclopropylmethyl)-N-propylpiperidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.